molecular formula C11H8N2O3S2 B6642213 1-(4-Nitro-5-pyridin-4-ylsulfanylthiophen-2-yl)ethanone

1-(4-Nitro-5-pyridin-4-ylsulfanylthiophen-2-yl)ethanone

Cat. No.: B6642213
M. Wt: 280.3 g/mol
InChI Key: LDPHDARJWVIKRM-UHFFFAOYSA-N
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Description

1-(4-Nitro-5-pyridin-4-ylsulfanylthiophen-2-yl)ethanone is a complex organic compound featuring a unique structure that includes a nitro group, a pyridine ring, a thiophene ring, and an ethanone group

Preparation Methods

The synthesis of 1-(4-Nitro-5-pyridin-4-ylsulfanylthiophen-2-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield maximization.

Chemical Reactions Analysis

1-(4-Nitro-5-pyridin-4-ylsulfanylthiophen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

1-(4-Nitro-5-pyridin-4-ylsulfanylthiophen-2-yl)ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Nitro-5-pyridin-4-ylsulfanylthiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridine and thiophene rings can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

1-(4-Nitro-5-pyridin-4-ylsulfanylthiophen-2-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-nitro-5-pyridin-4-ylsulfanylthiophen-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3S2/c1-7(14)10-6-9(13(15)16)11(18-10)17-8-2-4-12-5-3-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPHDARJWVIKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(S1)SC2=CC=NC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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